![molecular formula C11H14O4S2 B064382 Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate CAS No. 175276-43-4](/img/structure/B64382.png)
Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate
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Description
“Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate” is a chemical compound with the linear formula H3CO2CCH2SCH2CH2CO2CH3 . It is also known by other names such as “Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate”, “3-[(2-Methoxy-2-oxoethyl)thio]propionic Acid Methyl Ester”, and “Dimethyl 3-Thiaadipate” among others .
Molecular Structure Analysis
The molecular formula of this compound is C7H12O4S . The molecular weight is 192.23 g/mol . The InChI Key is XNDKLLFGXIEGKL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 117 °C at 3 mmHg and a flash point of 54 °C . The specific gravity at 20/20 is 1.19 and the refractive index is 1.48 .Safety and Hazards
This compound is classified as a flammable liquid and vapor (Hazard Statements: H226) . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should be allowed near it . The container should be kept tightly closed and precautionary measures against static discharge should be taken . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish . If it comes in contact with skin or hair, immediately take off all contaminated clothing and rinse skin with water/shower . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanyl-3-thiophen-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S2/c1-14-10(12)6-9(8-4-3-5-16-8)17-7-11(13)15-2/h3-5,9H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSGXMOSTWEETL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)SCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381216 |
Source
|
Record name | Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175276-43-4 |
Source
|
Record name | Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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